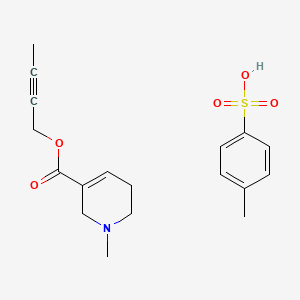

Arecaidine but-2-ynyl ester tosylate

概要

説明

Arecaidine but-2-ynyl ester tosylate is a potent muscarinic agonist that shows 4.6-fold selectivity for mAChR M2 in the atrium versus those in the ileum . It is also known as 1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic acid but-2-ynyl ester tosylate .

Molecular Structure Analysis

The molecular formula of this compound is C11H15NO2•C7H8SO3 . Its molecular weight is 365.44 .Chemical Reactions Analysis

This compound is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical and Chemical Properties Analysis

This compound is a crystalline solid . It has an assay of ≥98% .科学的研究の応用

Neuropharmacological Effects

Arecaidine but-2-ynyl ester tosylate (ABET) has been studied for its role in modulating peripheral inflammation through the activation of spinal muscarinic type 2 receptors. Yoon et al. (2007) found that ABET's activation of these receptors suppresses spinal GABA(B) receptor input, leading to the release of adrenal catecholamines and a subsequent reduction in peripheral inflammation (Yoon et al., 2007).

Muscarinic Receptor Interactions

Moser et al. (1989) explored the structure-activity relationships of ABET at muscarinic M1 and M2 receptor subtypes, indicating its potential for targeted receptor subtype modulation. This study highlighted the potency of ABET in acting as an agonist at these receptor sites (Moser et al., 1989).

Cardiovascular Implications

Zhang et al. (2015) investigated the role of muscarinic acetylcholine receptor-2 in the cerebellar cortex, utilizing ABET to demonstrate significant depressor and bradycardic responses. This suggests a possible link between ABET and cardiovascular modulation in specific brain regions (Zhang et al., 2015).

Muscarinic Properties and Synthesis

Tumiatti et al. (2000) explored the muscarinic properties of compounds related to ABET, focusing on muscarinic receptor subtypes and providing insights into structural variations influencing receptor selectivity and potency (Tumiatti et al., 2000).

Pharmacological Analysis

Giri et al. (2006) used a metabolomic approach to study the metabolism of ABET, identifying several metabolites and contributing to a deeper understanding of its pharmacokinetics and potential effects in the body (Giri et al., 2006).

作用機序

Target of Action

Arecaidine but-2-ynyl ester tosylate (ABET) is a selective agonist of muscarinic acetylcholine receptors (mAChRs) . It shows a 4.6-fold selectivity for M2 receptors in the atrium versus those in the ileum . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .

Mode of Action

ABET interacts with its target, the M2 mAChRs, leading to a series of intracellular events. The activation of M2 receptors by ABET can lead to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cAMP, reducing protein kinase A (PKA) activity .

Biochemical Pathways

The activation of M2 mAChRs by ABET affects several biochemical pathways. One of the key pathways involves the regulation of non-quantal acetylcholine (ACh) secretion from nerve endings . This process is regulated by exogenous and endogenous nitric oxide (NO), which is synthesized in a calcium and calmodulin-dependent manner .

Pharmacokinetics

It is known that abet is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of M2 mAChRs by ABET results in a dose-dependent decrease in mean arterial pressure and heart rate in rats . This suggests that ABET may have potential therapeutic applications in cardiovascular disease.

Safety and Hazards

生化学分析

Biochemical Properties

Arecaidine but-2-ynyl ester tosylate interacts with muscarinic acetylcholine receptors, specifically the M2 subtype . These receptors are part of the G-protein coupled receptor superfamily and are involved in various biochemical reactions, including the regulation of heart rate and mean arterial pressure .

Cellular Effects

In cellular processes, this compound has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats . It also influences cell function by interacting with muscarinic acetylcholine receptors, which play a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to muscarinic acetylcholine receptors, specifically the M2 subtype . This binding can lead to various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on mean arterial pressure and heart rate are dose-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats

Metabolic Pathways

Given its interaction with muscarinic acetylcholine receptors, it is likely involved in pathways related to acetylcholine signaling .

Transport and Distribution

Given its interaction with muscarinic acetylcholine receptors, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its interaction with muscarinic acetylcholine receptors, it is likely localized to areas of the cell where these receptors are present .

特性

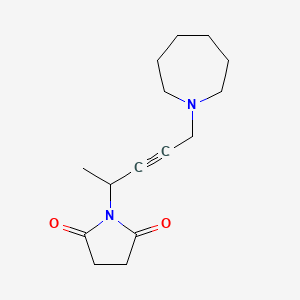

IUPAC Name |

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPXMGUNTQSFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

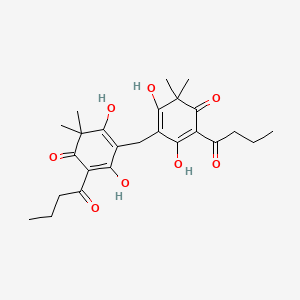

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)